

A Technical Guide to the Computational Modeling of the 6-Aminoundecane Structure

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Compound of Interest

Compound Name: 6-Aminoundecane

Cat. No.: B1267033

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Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Aminoundecane is an organic molecule with the chemical formula $C_{11}H_{25}N$.^{[1][2]} It consists of an eleven-carbon undecane chain with an amine group attached to the sixth carbon. As a primary amine with a long alkyl chain, it possesses amphiphilic properties, suggesting potential applications in areas such as drug delivery, materials science, and as a building block in organic synthesis. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of **6-Aminoundecane** is crucial for predicting its behavior in different environments and for designing novel applications.

This technical guide provides a comprehensive overview of the computational methodologies that can be employed to model the structure of **6-Aminoundecane**. It details hypothetical, yet standard, protocols for quantum chemical calculations and molecular dynamics simulations, presenting the expected quantitative data in a structured format. The guide is intended to serve as a practical resource for researchers interested in applying computational chemistry techniques to the study of aliphatic amines and similar molecules.

Theoretical Framework

The computational modeling of molecular structures relies on two primary theoretical pillars: quantum mechanics (QM) and molecular mechanics (MM).

- **Quantum Mechanics (QM):** QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule.^{[3][4]} These calculations are used to determine optimized molecular geometries, vibrational frequencies, and a wide range of electronic properties.^{[3][5]} Due to their computational cost, QM methods are typically applied to single molecules or small molecular clusters.
- **Molecular Mechanics (MM):** MM methods use classical physics to model the interactions between atoms in a molecule. These methods are computationally less expensive than QM methods, making them suitable for studying the dynamic behavior of large molecular systems over longer timescales.^[6] Molecular dynamics (MD) simulations, which are based on MM force fields, are particularly useful for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase.^{[7][8]}

Methodology

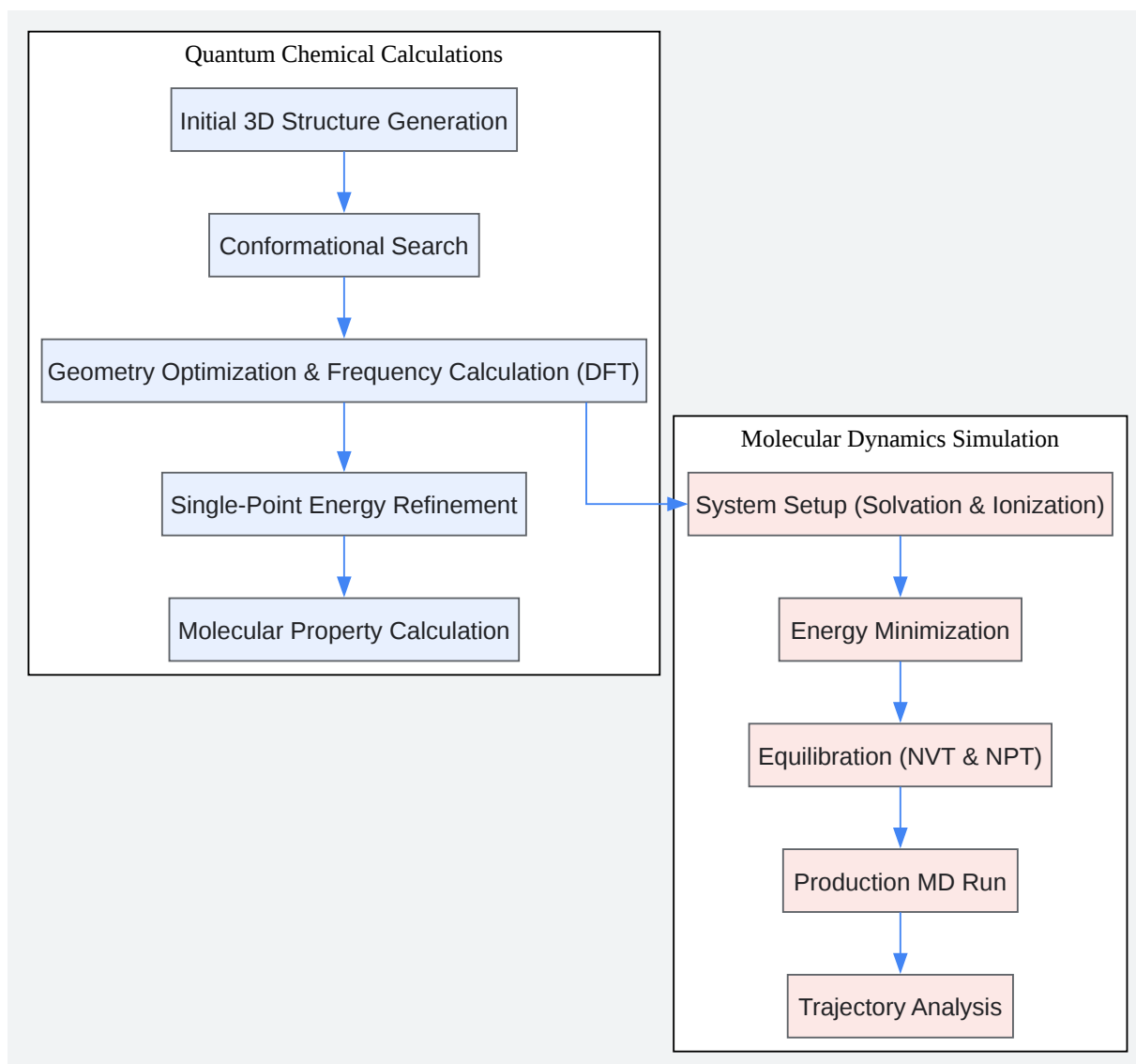
Quantum Chemical Calculations

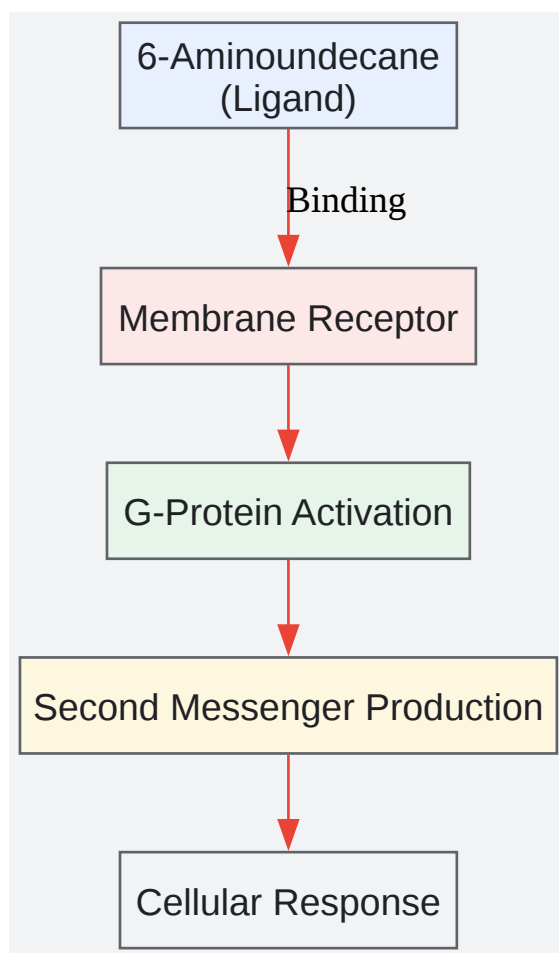
A plausible workflow for the quantum chemical analysis of **6-Aminoundecane** is outlined below. This protocol is designed to identify the most stable conformers and to characterize their electronic properties.

Experimental Protocol: Conformational Analysis and Property Calculation

- **Initial Structure Generation:** A 3D structure of **6-Aminoundecane** is generated using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
- **Conformational Search:** A systematic or stochastic conformational search is performed to identify a set of low-energy conformers. This can be achieved through methods such as rotating dihedral angles of the carbon backbone.
- **Geometry Optimization and Frequency Calculation:** Each identified conformer is then subjected to full geometry optimization and frequency calculation using Density Functional Theory (DFT). A common choice for such calculations is the B3LYP functional with the 6-31G(d,p) basis set. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

- **Single-Point Energy Refinement:** To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2d,p).
- **Calculation of Molecular Properties:** For the lowest energy conformer, a range of molecular properties are calculated. These include the molecular electrostatic potential (MEP), the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment.





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